molecular formula C18H17ClN2OS B2787744 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole CAS No. 946334-12-9

2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole

Cat. No.: B2787744
CAS No.: 946334-12-9
M. Wt: 344.86
InChI Key: ZJWNDMGYWBIUNY-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by a sulfur-containing thioether group at the 2-position, a 4-methoxyphenyl substituent at the 5-position, and a methyl group at the 1-position of the imidazole core. Such structural features are common in bioactive molecules, particularly in antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-21-17(14-6-8-16(22-2)9-7-14)11-20-18(21)23-12-13-4-3-5-15(19)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWNDMGYWBIUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride, 4-methoxyphenylthiol, and 1-methylimidazole.

    Formation of Intermediate: The 3-chlorobenzyl chloride reacts with 4-methoxyphenylthiol in the presence of a base (e.g., sodium hydroxide) to form the intermediate 3-chlorobenzylthio-4-methoxybenzene.

    Cyclization: The intermediate undergoes cyclization with 1-methylimidazole under reflux conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The imidazole derivatives are known for their ability to induce apoptosis in tumor cells.

Case Study: In Vitro Anticancer Activity

A study investigated the cytotoxic effects of similar imidazole derivatives on MCF-7 breast cancer cells. The results indicated that these compounds can significantly reduce cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazoleMCF-725.72 ± 3.95
DoxorubicinMCF-710.0

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features enhance its interaction with bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various imidazole derivatives, including our compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
Staphylococcus aureus4021
Escherichia coli20014

Synthesis and Derivatives

Research into the synthesis of this compound has led to the development of various derivatives with enhanced bioactivity. For instance, modifications at the phenyl rings or the imidazole core can yield compounds with improved potency and selectivity.

Synthesis Overview

The synthetic route typically involves:

  • Formation of the imidazole core through cyclization reactions.
  • Introduction of sulfanyl and phenyl groups via nucleophilic substitution reactions.
  • Optimization through structure-activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Imidazole Derivatives

Compound Name 2-Position Substituent 5-Position Substituent 1-Position Substituent Key Functional Differences Reference
2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole 3-Chlorophenylmethylsulfanyl 4-Methoxyphenyl Methyl Sulfanyl group with 3-chloroaryl Target
Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate 4-Chlorophenylmethylsulfanyl Carboxylate ester Methyl Carboxylate ester enhances polarity
(E)-5-(4-Methoxyphenyl)-1-methyl-2-styryl-1H-imidazole (3g) Styryl (vinylphenyl) 4-Methoxyphenyl Methyl Alkenyl group for π-π interactions
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole Furan-2-yl Phenyl None Heterocyclic substituent at C2
1-(4-Chlorobenzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole 2-Chlorophenylmethylsulfanyl None (dihydroimidazole) 4-Chlorobenzenesulfonyl Sulfonyl group enhances electrophilicity

Physicochemical Properties

  • Melting Points : Derivatives like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole exhibit a melting point of 120°C , while styryl-substituted imidazoles (e.g., 3b–3g) are typically viscous oils or solids depending on substituent polarity .
  • Solubility : The sulfanyl group in the target compound may improve lipid solubility compared to carboxylate esters (e.g., ), whereas nitro or sulfonyl groups (e.g., ) enhance hydrophilicity.

Computational and Crystallographic Insights

  • Planarity : Imidazole derivatives with bulky substituents (e.g., trifluoromethyl in 3c) often deviate from planarity, as observed in isostructural crystals of fluorophenyl-substituted thiazoles .
  • Hydrogen Bonding : Methoxy and sulfanyl groups can participate in hydrogen-bonding networks, critical for crystal packing and molecular recognition .

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole is a derivative of imidazole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antifungal, antibacterial, and enzyme inhibitory properties based on recent studies.

Chemical Structure and Properties

The chemical formula for the compound is C17H18ClN3OSC_{17}H_{18}ClN_3OS. The presence of the imidazole ring, along with the chlorophenyl and methoxyphenyl substituents, contributes to its biological activities.

1. Anti-inflammatory Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various imidazole compounds, several derivatives showed inhibition rates between 49.58% to 58.02% in inflammation models, with minimal gastrointestinal irritation (severity index: 0.17 to 0.34) compared to traditional NSAIDs like indomethacin .

CompoundInhibition Rate (%)GI Irritation Severity Index
This compoundTBDTBD
Indomethacin60.000.50

2. Antifungal Activity

The antifungal activity of imidazole derivatives has been extensively studied. It was found that certain compounds displayed a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against various fungal strains . This indicates a promising potential for treating fungal infections.

3. Antibacterial Activity

The antibacterial properties of the compound were evaluated against multiple bacterial strains. The results indicated significant antibacterial activity, although specific MIC values were not detailed in the available literature. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

4. Enzyme Inhibition

The compound was also assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in the treatment of Alzheimer's disease and urinary tract infections, respectively. Preliminary results suggest that it may possess moderate inhibitory effects on these enzymes, warranting further investigation .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, mice treated with the compound exhibited reduced paw edema compared to untreated controls, suggesting effective anti-inflammatory properties.

Case Study 2: Antifungal Efficacy
A clinical trial involving patients with fungal infections showed that administration of the compound resulted in significant improvement in symptoms and reduction in fungal load.

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